6-prop-2-enylsulfanyl-7H-purin-2-amine
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Overview
Description
6-prop-2-enylsulfanyl-7H-purin-2-amine is a chemical compound with the molecular formula C₈H₉N₅S and a molecular weight of 207.259 g/mol It is known for its unique structure, which includes a purine base with a prop-2-enylsulfanyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-prop-2-enylsulfanyl-7H-purin-2-amine typically involves the reaction of a purine derivative with a prop-2-enylsulfanyl reagent. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K₂CO₃), to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6-prop-2-enylsulfanyl-7H-purin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The prop-2-enylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .
Scientific Research Applications
6-prop-2-enylsulfanyl-7H-purin-2-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-prop-2-enylsulfanyl-7H-purin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
6-prop-2-enylsulfanyl-7H-purin-2-amine can be compared with other similar compounds, such as:
- 6-methylsulfanyl-7H-purin-2-amine
- 6-ethylsulfanyl-7H-purin-2-amine
- 6-propylsulfanyl-7H-purin-2-amine
These compounds share a similar purine base structure but differ in the substituent attached to the sulfur atom. The unique prop-2-enylsulfanyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
83959-54-0 |
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Molecular Formula |
C8H9N5S |
Molecular Weight |
207.26 g/mol |
IUPAC Name |
6-prop-2-enylsulfanyl-7H-purin-2-amine |
InChI |
InChI=1S/C8H9N5S/c1-2-3-14-7-5-6(11-4-10-5)12-8(9)13-7/h2,4H,1,3H2,(H3,9,10,11,12,13) |
InChI Key |
PJZFZUHKIPWMND-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC(=NC2=C1NC=N2)N |
Origin of Product |
United States |
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